Cas no 1806902-34-0 (2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine)

2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H4F5N3O2/c8-5(9)3-4(7(10,11)12)2(15(16)17)1-14-6(3)13/h1,5H,(H2,13,14)
- InChI Key: FFGDHMNBVGVXIE-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C=1C(F)F)N)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 292
- XLogP3: 1.8
- Topological Polar Surface Area: 84.7
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029064998-250mg |
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine |
1806902-34-0 | 97% | 250mg |
$988.80 | 2022-03-31 | |
Alichem | A029064998-1g |
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine |
1806902-34-0 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029064998-500mg |
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine |
1806902-34-0 | 97% | 500mg |
$1,613.70 | 2022-03-31 |
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine
Introduction to 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine (CAS No. 1806902-34-0)
2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine, with the CAS number 1806902-34-0, is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a pyridine ring substituted with amino, difluoromethyl, nitro, and trifluoromethyl groups. These functional groups contribute to its diverse chemical properties and potential applications in drug discovery and development.
The pyridine ring is a fundamental component of many biologically active molecules, making it a valuable scaffold in the design of new drugs. The presence of the amino group can enhance the compound's basicity and reactivity, while the difluoromethyl and trifluoromethyl groups introduce fluorine atoms, which are known for their ability to modulate the physicochemical properties of molecules. The nitro group, on the other hand, can impart redox activity and influence the compound's biological profile.
Recent studies have highlighted the potential of 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The unique combination of functional groups allows it to interfere with viral replication processes, making it a promising lead for antiviral drug development.
In addition to its antiviral properties, 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action involves the modulation of key signaling pathways involved in cell survival and growth, such as the PI3K/Akt and MAPK pathways.
The pharmacokinetic properties of 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an orally administered drug. Furthermore, the compound has shown low toxicity in preclinical studies, suggesting a favorable safety profile.
In terms of synthetic chemistry, the preparation of 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine involves several well-established synthetic routes. One common approach is to start from a pyridine derivative and introduce the desired functional groups through a series of chemical transformations. These transformations may include nitration, fluorination, and amination steps, each requiring careful optimization to achieve high yields and purity.
The potential applications of 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine extend beyond antiviral and anticancer therapies. It has also been explored for its use in agrochemicals due to its ability to inhibit specific enzymes involved in plant metabolism. This versatility makes it an attractive candidate for further research and development across multiple industries.
In conclusion, 2-Amino-3-(difluoromethyl)-5-nitro-4-(trifluoromethyl)pyridine (CAS No. 1806902-34-0) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features and diverse biological activities make it a valuable tool for researchers working on drug discovery and development projects. As ongoing research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.
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